3-(Bromomethyl)-2-methyl-6-(propan-2-yl)pyridine
Description
3-(Bromomethyl)-2-methyl-6-(propan-2-yl)pyridine (molecular formula: C₁₀H₁₄BrN) is a brominated pyridine derivative with a methyl group at position 2 and an isopropyl group at position 4. Its SMILES notation is CC1=C(C=CC(=N1)C(C)C)CBr, and its InChIKey is VUDXPTKVDHHSAS-UHFFFAOYSA-N .
Properties
IUPAC Name |
3-(bromomethyl)-2-methyl-6-propan-2-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN/c1-7(2)10-5-4-9(6-11)8(3)12-10/h4-5,7H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUDXPTKVDHHSAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(C)C)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Pyridine Derivatives
The initial step in synthesizing 3-(bromomethyl)-2-methyl-6-(propan-2-yl)pyridine involves selective bromination of pyridine precursors, particularly at the methyl or methyl-like substituents attached to the pyridine ring.
- Starting Material: 2-methyl-6-(propan-2-yl)pyridine, a substituted pyridine with methyl and isopropyl groups.
- Reagents: Liquid bromine (Br₂), often used in excess to ensure complete halogenation.
- Reaction Conditions:
- Temperature control is critical; typically, the reaction is performed at 10-20°C to avoid over-bromination or side reactions.
- The bromination is carried out in a biphasic system of dichloromethane and water to facilitate phase separation and control.
- Reaction times vary from 8 to 12 hours, with gradual addition of bromine to control exothermicity.
The bromination predominantly targets the methyl group at the 3-position, converting it into a bromomethyl group, or alternatively, bromination at the aromatic ring's methyl substituents to generate bromomethyl intermediates.
Data Summary:
| Step | Reagents | Temperature | Time | Key Intermediates | Notes |
|---|---|---|---|---|---|
| 1 | Bromine, pyridine derivative | 10-20°C | 8-12h | Mixture of 2-bromo-6-bromomethylpyridine and 2-bromo-6-(dibromomethyl)pyridine | Excess bromine ensures complete halogenation |
Conversion of Bromomethyl Intermediates to the Target Compound
Post-bromination, the intermediates undergo further functionalization to introduce the bromomethyl group at the desired position, followed by methylation and hydrolysis steps to achieve the final structure.
-
- The bromomethyl pyridine derivatives are subjected to hydrolysis under acidic conditions, often using acetic acid or sulfuric acid, at elevated temperatures (80-100°C) for 3-5 hours.
- Methylation is achieved using methylating agents such as dimethyl sulfate or methyl iodide, often in the presence of a base like potassium carbonate, at temperatures ranging from room temperature to reflux.
Recrystallization and Purification:
- After methylation, the product is purified via recrystallization, typically from ethanol-water mixtures, to obtain high-purity this compound.
Reaction Conditions Summary:
| Step | Reagents | Temperature | Time | Notes |
|---|---|---|---|---|
| Hydrolysis | Acid (acetic or sulfuric) | 80-100°C | 3-5h | Converts intermediates to aldehyde or methyl derivatives |
| Methylation | Dimethyl sulfate or methyl iodide | 20°C to reflux | 2-4h | Methylation of pyridine nitrogen or methyl groups |
Specific Synthesis Route from Patent Literature
According to a patent detailing an improved process (CN109879815B), the synthesis involves:
- Bromination of 2-bromo-6-methylpyridine with liquid bromine under controlled temperature conditions.
- Subsequent reaction with urotropin (hexamethylenetetramine) to form a methylated pyridine intermediate.
- Hydrolysis with acids to generate the bromomethyl-pyridine derivative.
- Final purification by recrystallization.
| Step | Reagents | Conditions | Yield | Remarks |
|---|---|---|---|---|
| Bromination | Liquid bromine | 10-20°C, 8-12h | N/A | Produces bromomethyl intermediates |
| Reaction with urotropin | Urotropin, ethanol | 40-60°C, 8-12h | N/A | Forms methylated pyridine intermediates |
| Hydrolysis | Acid | 80-100°C, 3-5h | N/A | Yields target bromomethyl compound |
Summary of Key Reaction Parameters
| Parameter | Range | Significance |
|---|---|---|
| Bromination temperature | 10-20°C | Prevents over-bromination |
| Reaction time | 8-12 hours | Ensures complete conversion |
| Methylation temperature | 20°C to reflux | Facilitates methylation |
| Hydrolysis temperature | 80-100°C | Converts intermediates to aldehyde/pyridine derivatives |
Research Findings and Considerations
- Selectivity: Bromination is highly selective when performed at low temperatures, minimizing polybromination.
- Yield Optimization: Excess bromine and controlled temperature conditions improve yields of bromomethyl intermediates.
- Safety: Bromination reactions are exothermic; proper temperature control and safety measures are essential.
- Purity: Recrystallization from ethanol-water mixtures is effective for obtaining high-purity final products.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-2-methyl-6-(propan-2-yl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the bromomethyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of azido, thiocyanato, or methoxy derivatives.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
Applications in Organic Synthesis
3-(Bromomethyl)-2-methyl-6-(propan-2-yl)pyridine serves as a versatile intermediate in organic synthesis. It can participate in various reactions due to its functional groups, enabling the formation of complex molecules.
Key Synthetic Routes
-
Formation of N-(pyridin-2-yl)amides :
- Method : C–C bond cleavage promoted by iodine (I₂) and tert-butyl hydroperoxide (TBHP) under mild conditions.
- Outcome : This method allows for the selective synthesis of amides from α-bromoketones and 2-aminopyridines, demonstrating the compound's utility in generating valuable nitrogen-containing compounds.
-
Synthesis of Pyrazolo[3,4-b]pyridines :
- Context : Pyrazolo derivatives are known for their biological activity.
- Outcome : The compound's structure provides a foundation for synthesizing pyrazolo derivatives, which have been extensively studied for their medicinal properties.
Medicinal Chemistry Applications
The compound has shown promise in medicinal chemistry, particularly as a precursor for developing new therapeutic agents.
Case Studies
-
Anti-Tubercular Agents :
- Research indicates that derivatives of this compound exhibit significant anti-tubercular activity.
- Five synthesized compounds demonstrated IC90 values ranging from 3.73 to 40.32 μM, indicating varying degrees of efficacy against tuberculosis.
-
IRAK4 Inhibition :
- Compounds derived from similar structures have been explored as inhibitors of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), which is implicated in various inflammatory diseases.
- The potential therapeutic application includes treatments for rheumatoid arthritis, inflammatory bowel disease, and cancer .
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-2-methyl-6-(propan-2-yl)pyridine involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce different functional groups into the pyridine ring. The compound’s interactions with biological targets and pathways depend on the nature of the substituents introduced through these reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
Substituted Bromopyridines
3-(Bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine
- Structural Difference : The isopropyl group (propan-2-yl) in the target compound is replaced by a trifluoromethyl (-CF₃) group.
- This compound (95% purity) is cataloged but lacks reported biological data .
3-Bromo-2-methyl-6-(trifluoromethyl)pyridine
- Structural Difference : Lacks the methylene bridge (bromomethyl) and instead has a bromine atom directly attached to position 3.
- Impact : The absence of a bromomethyl group reduces its utility as an alkylating agent. However, its similarity score to the target compound is 0.87, suggesting overlapping synthetic pathways .
5-Bromo-3-methyl-2-(methylthio)pyridine
- Structural Difference : Bromine at position 5, methylthio group at position 2, and methyl at position 3.
Pyridine Derivatives with Bioactive Substituents
2-Methyl-6-(phenylethynyl)pyridine (MPEP)
- Biological Activity : A selective metabotropic glutamate receptor 5 (mGluR5) antagonist with neuroprotective effects in traumatic brain injury (TBI) models. IC₅₀ for mGluR5 inhibition is 0.37 µM .
- Mechanistic Contrast : Unlike the target compound, MPEP’s ethynyl group enables π-π interactions with receptor sites, while the bromomethyl group in 3-(bromomethyl)-2-methyl-6-(propan-2-yl)pyridine may facilitate covalent binding .
(E)-2-Methyl-6-(2-phenylethenyl)-pyridine (SIB-1893)
- Structural Difference : Styrenyl (ethenylphenyl) group at position 5.
- Biological Activity: Noncompetitive mGluR5 antagonist (IC₅₀: 0.29 µM) with NMDA receptor modulation at higher concentrations. Demonstrated efficacy in reducing neuronal excitotoxicity .
Halogenated Pyridines in Drug Discovery
Paroxetine Derivatives
- Example : 3-(4-(Phenylmethyl)phenyl)-2-methyl-6-(piperidin-1-yl)pyridine.
- Structural Difference : Piperidine at position 6 and phenylmethyl at position 3.
- Biological Relevance : Functions as an SSRI (serotonin reuptake inhibitor) via CYP2D6 metabolism. Highlights the role of pyridine derivatives in CNS drug design but diverges in mechanism from bromomethyl-containing compounds .
Physicochemical and Functional Comparisons
Table 1: Key Properties of Selected Pyridine Derivatives
Biological Activity
3-(Bromomethyl)-2-methyl-6-(propan-2-yl)pyridine is a brominated pyridine derivative with significant potential in medicinal chemistry due to its unique structural features. This compound is characterized by the presence of a bromomethyl group and an isopropyl group attached to the pyridine ring, which may influence its biological activity and reactivity.
- Molecular Formula : C₁₀H₁₄BrN
- Molecular Weight : Approximately 228.13 g/mol
- Structural Features :
- Bromomethyl group: Enhances electrophilicity, potentially useful in nucleophilic substitution reactions.
- Isopropyl group: May contribute to steric effects that influence biological interactions.
Biological Activity Overview
The biological activity of this compound has not been extensively documented in literature, but its structural analogs and related compounds exhibit various pharmacological effects. Below are key areas of interest based on related research findings.
Antimicrobial Activity
Research on similar pyridine derivatives suggests potential antimicrobial properties. For instance, compounds with similar brominated structures have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
Pyridine derivatives are being investigated for their anticancer properties. Studies indicate that modifications at specific positions on the pyridine ring can enhance cytotoxicity against cancer cell lines. For example, certain derivatives have demonstrated selective inhibition of cancer cell proliferation while sparing normal cells, indicating a promising therapeutic window.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is valuable:
| Compound Name | Chemical Structure | Unique Features |
|---|---|---|
| 2-Bromo-6-methylpyridine | C₆H₆BrN | Lacks isopropyl group; simpler structure |
| 3-Bromomethyl-2-methyl-6-trifluoromethyl-pyridine | C₈H₇BrF₃N | Contains trifluoromethyl group; different electronic properties |
| 4-Bromomethylpyridine | C₇H₈BrN | Bromomethyl group at a different position; less steric hindrance |
This table illustrates that the presence of the isopropyl group in this compound may enhance its biological activity compared to simpler brominated pyridines.
Case Studies and Research Findings
- Antimicrobial Studies : A study involving various brominated pyridines indicated that compounds with bromomethyl groups exhibited notable antibacterial activity against Escherichia coli and Staphylococcus aureus. These findings suggest that this compound could have similar efficacy.
- Cytotoxicity Assays : In vitro studies on related pyridine derivatives showed moderate cytotoxicity against ovarian cancer cells, with selectivity for cancerous over non-cancerous cells. This highlights the potential for further exploration of this compound in cancer therapeutics.
- Mechanistic Insights : Investigations into the mechanism of action for pyridine derivatives often reveal that they interact with key biological targets, such as enzymes involved in metabolic pathways or receptors linked to cell signaling. Understanding these interactions could provide insights into optimizing the biological activity of this compound.
Q & A
Q. What are the standard synthetic routes for 3-(Bromomethyl)-2-methyl-6-(propan-2-yl)pyridine?
The compound is typically synthesized via bromination of a pre-functionalized pyridine precursor. For example, bromination using N-bromosuccinimide (NBS) under radical initiation (e.g., light or AIBN) selectively targets methyl groups on the pyridine ring . A precursor such as 2-methyl-6-(propan-2-yl)pyridine may undergo bromination at the 3-position methyl group. Reaction conditions (solvent, temperature, and catalyst) must be optimized to avoid over-bromination or side reactions. Elemental analysis and NMR are critical for confirming regioselectivity .
Q. Which analytical techniques are most reliable for characterizing this compound?
- 1H/13C NMR : To confirm substitution patterns and assess purity. The bromomethyl group typically resonates at δ ~4.3–4.5 ppm (1H) and δ ~30–35 ppm (13C) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns (e.g., bromine’s 1:1 ratio for 79Br/81Br) .
- Elemental Analysis : Quantifies C, H, N, and Br content to confirm stoichiometry (e.g., C: ~52%, Br: ~25% for C10H13BrN) .
Q. What are the key reactivity trends of the bromomethyl group in this compound?
The bromomethyl group undergoes nucleophilic substitution (SN2) with amines, thiols, or alkoxides to form derivatives. For example:
- Reaction with NaN3 yields an azide intermediate for click chemistry.
- Coupling with Grignard reagents (e.g., RMgX) via nickel catalysis forms C–C bonds, as demonstrated in analogous pyridine systems . Steric hindrance from the adjacent 2-methyl and 6-isopropyl groups may slow reaction kinetics, requiring elevated temperatures or polar aprotic solvents (e.g., DMF) .
Advanced Research Questions
Q. How do steric effects from the 6-isopropyl group influence synthetic modifications?
The bulky isopropyl group at the 6-position can hinder access to the 3-bromomethyl site, complicating nucleophilic substitutions. Computational modeling (DFT) predicts steric maps to identify optimal reaction pathways. For instance, bulky nucleophiles (e.g., tert-butoxide) may require longer reaction times or phase-transfer catalysts . Experimental data from analogous trifluoromethyl-substituted pyridines show ~20% reduced yield compared to less hindered derivatives .
Q. How can researchers resolve contradictions in reported bromination efficiencies?
Discrepancies arise from varying brominating agents (NBS vs. Br2) and initiation methods. For example:
- Radical bromination (NBS + light) favors selective methyl group bromination but may require strict anhydrous conditions.
- Direct bromine (Br2) can lead to ring bromination if not carefully controlled. Comparative studies using kinetic monitoring (e.g., in situ IR) are recommended to optimize conditions .
Q. What role does this compound play in developing mGluR5 antagonists for neuropharmacology?
Bromomethyl pyridines serve as intermediates for synthesizing metabotropic glutamate receptor 5 (mGluR5) antagonists like MPEP and MTEP. The bromomethyl group enables functionalization with ethynyl or thiazole moieties to enhance receptor binding affinity. In vivo studies show such derivatives reduce neurotoxicity in models of excitotoxicity and addiction .
Q. What strategies improve thermal stability during storage or reactions?
- Storage : Under inert gas (Ar) at –20°C to prevent degradation via Br–C bond cleavage.
- Reaction Design : Use stabilizing ligands (e.g., bipyridine) in catalytic systems to minimize side reactions . Stability assays (TGA/DSC) for the parent compound show decomposition onset at ~150°C, suggesting compatibility with most organic reactions below this threshold .
Q. How can computational methods predict regioselectivity in derivative synthesis?
Density functional theory (DFT) calculates transition-state energies for competing reaction pathways. For example, Fukui indices identify the bromomethyl group as the most electrophilic site, guiding nucleophilic attack predictions. MD simulations model steric interactions with bulky substituents to refine synthetic protocols .
Methodological Considerations
- Synthetic Optimization : Use Design of Experiments (DoE) to balance temperature, solvent, and catalyst loading for maximum yield .
- Data Validation : Cross-reference NMR with X-ray crystallography (if crystals are obtainable) to resolve ambiguous spectral assignments .
- Safety Protocols : Handle brominated compounds in fume hoods with PPE (gloves, goggles) due to potential lachrymatory and toxic effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
